tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-8-6-7-9(14)13(4)5/h6-8H2,1-5H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGZGAVRIBIHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188341 | |
| Record name | 1,1-Dimethylethyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154656-95-8 | |
| Record name | 1,1-Dimethylethyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154656-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl chloroformate with 4-(dimethylamino)-4-oxobutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate protecting group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The dimethylamino group can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for acidic conditions; sodium hydroxide (NaOH) for basic conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Hydrolysis: Free amine and tert-butanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Oxidation: N-oxides.
Reduction: Secondary amines.
Scientific Research Applications
tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in organic synthesis, facilitating the selective modification of complex molecules.
Biology: In the synthesis of peptides and proteins, where it helps in the stepwise construction of peptide chains.
Medicine: In the development of pharmaceuticals, where it is used to protect amine groups during the synthesis of drug molecules.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism by which tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate exerts its effects involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes. The removal of the protecting group is typically achieved through acid-catalyzed hydrolysis, which cleaves the carbamate bond and releases the free amine.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound acts as an electron donor, increasing basicity and nucleophilicity compared to electron-withdrawing groups (e.g., nitro in ) or halogenated analogs (e.g., fluoro in ).
- Steric Influence: Cyclohexyl or bromobenzyl substituents () introduce steric hindrance, reducing reactivity in sterically demanding reactions compared to the linear dimethylamino chain.
Physicochemical Properties
- Solubility: The dimethylamino group enhances water solubility due to its basicity, whereas halogenated or aromatic analogs (e.g., ) exhibit lower solubility in polar solvents.
- Stability: Nitro-containing derivatives () are prone to reduction reactions, while the target compound’s dimethylamino group offers greater stability under acidic conditions .
Biological Activity
Introduction
tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate (TBDMOC) is an organic compound classified under carbamates, which are derivatives of carbamic acid. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor, making it a candidate for therapeutic applications. This article aims to explore the biological activity of TBDMOC, including its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of TBDMOC is C13H23N2O3, featuring a tert-butyl group and a dimethylamino moiety attached to a 4-oxobutyl chain. Its structural uniqueness contributes to its versatile applications in both chemistry and biology.
| Property | Description |
|---|---|
| Molecular Formula | C13H23N2O3 |
| Molecular Weight | 255.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
TBDMOC exhibits its biological activity primarily through enzyme inhibition. The compound binds to specific active sites on enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism positions TBDMOC as a potential therapeutic agent in various biochemical pathways.
Enzyme Inhibition Studies
Research indicates that TBDMOC can modulate the activity of several enzymes involved in critical metabolic pathways. For example, studies have demonstrated its inhibitory effects on proteases and kinases, which play pivotal roles in cell signaling and metabolism.
Neurobiological Applications
In a study focusing on neurobiological applications, TBDMOC was evaluated for its effects on neuronal signaling pathways. The compound was tested in vitro using neuronal cell lines to assess its impact on neurotransmitter release and synaptic plasticity. Results indicated that TBDMOC enhanced GABAergic signaling, suggesting potential use in treating neurological disorders such as epilepsy .
Antimicrobial Activity
Another significant area of research involves the antimicrobial properties of TBDMOC. In vitro assays demonstrated that TBDMOC exhibited activity against various bacterial strains, including Staphylococcus aureus. The compound's mechanism of action in this context appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Comparative Studies with Related Compounds
Comparative studies with structurally similar compounds have provided insights into the unique biological activities of TBDMOC. For instance, analogs with different substituents were synthesized and tested for their inhibitory effects on specific enzymes. These studies highlighted the importance of the dimethylamino group in enhancing enzyme binding affinity.
Binding Affinity and Selectivity
Recent research has quantified the binding affinities of TBDMOC for various enzyme targets using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies revealed that TBDMOC has a high binding affinity for certain serine proteases, indicating its potential as a selective inhibitor .
Toxicity and Safety Profile
Safety evaluations have shown that TBDMOC exhibits low toxicity in cellular models, making it a promising candidate for further development in therapeutic applications. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be pursued .
Q & A
Q. What are the optimal synthetic routes for tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate, and how can reaction yields be improved?
The synthesis often involves multi-step protocols with Boc (tert-butoxycarbonyl) protection. A representative method (adapted from and ) includes:
- Step 1 : Coupling of a primary amine with Boc anhydride (Boc₂O) under inert atmosphere (N₂) at low temperatures (-78°C) to prevent side reactions.
- Step 2 : Subsequent functionalization via nucleophilic substitution or cross-coupling (e.g., using Pd(PPh₃)₂Cl₂/CuI catalysts for Sonogashira reactions).
- Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 eq. of Boc₂O), use high-purity solvents (THF, DMAc), and employ gradient column chromatography for purification .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR validate the Boc group (tert-butyl singlet at ~1.4 ppm) and dimethylamino moiety (N-CH₃ signals at ~2.2–2.8 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 511.31 in ).
- Collision Cross-Section (CCS) Analysis : Predicted CCS values (e.g., 223.4 Ų for [M+H]⁺) aid in distinguishing isomers .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at 2–8°C in airtight containers under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group.
- Incompatibilities : Avoid strong acids/bases (e.g., TFA removes Boc groups) and oxidizers. Use glass or PTFE-lined caps to prevent leaching .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of Pd/Cu catalysts in functionalizing this compound?
- Catalytic Cycle Analysis : Use isotopic labeling (e.g., ¹³C-Boc) and kinetic studies to track intermediates.
- Spectroscopic Monitoring : In situ IR or NMR can detect oxidative addition (Pd⁰ → Pd²⁺) and transmetallation steps.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states for cross-coupling reactions .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Case Study : Discrepancies between NMR and MS (e.g., unexpected [M+Na]⁺ adducts) can arise from solvent impurities or ionization artifacts.
- Resolution :
Q. How can this compound be applied in designing protein degraders (e.g., PROTACs)?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Integrity : Boc protection can racemize under basic conditions. Mitigate by:
- Using low-temperature reactions (-20°C).
- Opting for enantioselective catalysts (e.g., Jacobsen’s catalyst for epoxidation).
- Purification : Chiral HPLC or crystallization in hexane/EtOAC mixtures ensures >99% ee .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
